An In-depth Technical Guide to 2-Bromo-6-methylpyridin-4-amine: A Versatile Building Block in Chemical Synthesis
An In-depth Technical Guide to 2-Bromo-6-methylpyridin-4-amine: A Versatile Building Block in Chemical Synthesis
Disclaimer: The requested compound, 2-Bromo-6-chloro-N-methylpyridin-4-amine, is not readily documented in publicly available scientific literature or commercial catalogs. Therefore, this guide will focus on a closely related and well-characterized analogue, 2-Bromo-6-methylpyridin-4-amine (CAS: 79055-59-7) . This compound shares key structural features, including a 2-bromopyridine core and a 4-amino group, making it a relevant and instructive substitute for understanding the chemical behavior and synthetic utility of this class of molecules. The primary structural differences are the substituent at the 6-position (methyl vs. chloro) and the nature of the exocyclic amine (primary vs. N-methyl).
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, with their versatile reactivity and ability to interact with biological targets. Among these, 2-Bromo-6-methylpyridin-4-amine has emerged as a particularly valuable synthetic intermediate.[1] Its strategic placement of a bromine atom, a methyl group, and an amino group on the pyridine ring provides a rich platform for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of 2-Bromo-6-methylpyridin-4-amine, underpinned by established scientific principles and practical insights.
Chemical Structure and Properties
2-Bromo-6-methylpyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C₆H₇BrN₂ and a molecular weight of approximately 187.04 g/mol .[1][2] The core of the molecule is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.
The key structural features are:
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A Bromine Atom at Position 2: This halogen atom is a good leaving group in nucleophilic substitution reactions and a key handle for transition-metal-catalyzed cross-coupling reactions.
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A Methyl Group at Position 6: This alkyl group can influence the electronic properties and steric environment of the pyridine ring.
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An Amino Group at Position 4: This functional group can act as a nucleophile, a base, or a directing group in further chemical modifications. It is also a common pharmacophore in drug molecules.
The interplay of these functional groups dictates the molecule's overall reactivity and physical properties.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 79055-59-7 | [1][2] |
| Molecular Formula | C₆H₇BrN₂ | [1][2] |
| Molecular Weight | 187.04 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C in a dark, inert atmosphere | [1] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis routes for 2-Bromo-6-methylpyridin-4-amine are often proprietary, a general understanding of its synthesis can be derived from established pyridine chemistry. A plausible synthetic pathway could involve the following key steps:
Caption: A potential synthetic workflow for 2-Bromo-6-methylpyridin-4-amine.
Experimental Protocol: A Representative Synthesis
The synthesis of related 2-bromo-6-alkylaminopyridines has been achieved by reacting 2,6-dibromopyridine with the corresponding amine in a pressure tube at elevated temperatures.[3] This method highlights a common strategy for introducing amine functionalities to a dihalogenated pyridine scaffold.
Step-by-Step Methodology:
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Reaction Setup: In a pressure tube, combine 2,6-dibromopyridine (1.0 eq), the desired primary amine (e.g., methylamine, excess), and a suitable solvent.
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Reaction Conditions: Seal the pressure tube and heat the reaction mixture to a high temperature (e.g., 150-180 °C) for a specified period. The high pressure generated within the tube facilitates the nucleophilic aromatic substitution.[3]
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Work-up: After cooling, carefully open the pressure tube. Quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-bromo-6-alkylaminopyridine.[3]
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Bromo-6-methylpyridin-4-amine is governed by the electronic nature of the pyridine ring and the specific functional groups attached to it. The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).
Caption: Key reaction pathways for 2-Bromo-6-methylpyridin-4-amine.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position is a good leaving group and is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the ring nitrogen. This allows for the displacement of the bromide by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at this position.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position is an excellent handle for a wide range of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form C-C bonds.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.
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Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.
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Heck Coupling: Palladium-catalyzed reaction with alkenes to form C-C double bonds.
Reactions at the 4-Amino Group
The primary amino group at the 4-position can undergo a variety of reactions typical of anilines. These include:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a variety of other functional groups.
Applications in Research and Development
2-Bromo-6-methylpyridin-4-amine is a valuable building block in several areas of chemical research and development.
Pharmaceutical and Medicinal Chemistry
The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability to functionalize 2-Bromo-6-methylpyridin-4-amine at multiple positions makes it an attractive starting material for the synthesis of biologically active molecules.[1] It serves as an important intermediate in the development of anti-inflammatory and anti-cancer drugs.[1]
Agrochemicals
This compound is also utilized in the formulation of agrochemicals, where it can contribute to the efficacy of pesticides and herbicides.[1]
Materials Science
In materials science, 2-Bromo-6-methylpyridin-4-amine can be used in the production of specialty polymers and coatings, contributing to enhanced durability and resistance to environmental factors.[1]
Analytical Characterization
The identity and purity of 2-Bromo-6-methylpyridin-4-amine are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl and amino groups. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will show signals for each of the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the different functional groups, including N-H stretches of the amino group, C-H stretches of the aromatic ring and methyl group, and C=C and C=N stretching vibrations of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Bromo-6-methylpyridin-4-amine.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection.[4]
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Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[4]
Conclusion
2-Bromo-6-methylpyridin-4-amine is a versatile and valuable building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the development of new pharmaceuticals, agrochemicals, and materials. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for its effective utilization in research and development.
References
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Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Georgia Southern University. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-6-chloropyridine.
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Guillet, G., et al. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Retrieved from [Link]
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Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
- MedchemExpress. (2026). Safety Data Sheet: 6-Bromo-2-chloroquinolin-4-amine.
- ChemicalBook. (2026). 2-Amino-5-bromo-6-methylpyridine - Safety Data Sheet.
- Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
- Fisher Scientific. (2025). Safety Data Sheet: 6-Amino-3-bromo-2-methylpyridine.
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IndiaMART. (n.d.). 4 Bromo 2 Chloro 6 Methylpyridine. Retrieved from [Link]
- CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Alkali Metals Limited. (n.d.). 2-Chloro-4-Methylpyridine.
